molecular formula C13H26N2O B14279169 N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide CAS No. 133011-13-9

N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

Cat. No.: B14279169
CAS No.: 133011-13-9
M. Wt: 226.36 g/mol
InChI Key: FPOAGLUXVWZQFE-UHFFFAOYSA-N
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Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is an organic compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and a butanamide group. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides

    Reduction: Amines or alcohols

    Substitution: Substituted amides

Scientific Research Applications

N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through these interactions, leading to changes in cellular function and response.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor to N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide, used as a hindered base in organic synthesis.

    2,2,6,6-Tetramethyl-4-piperidinol: Another derivative with applications in polymer stabilization and organic synthesis.

    N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Used in the production of light stabilizers for polymers.

Uniqueness

This compound stands out due to its specific structural features, which confer unique reactivity and stability. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

133011-13-9

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

InChI

InChI=1S/C13H26N2O/c1-6-7-11(16)14-10-8-12(2,3)15-13(4,5)9-10/h10,15H,6-9H2,1-5H3,(H,14,16)

InChI Key

FPOAGLUXVWZQFE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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